3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
Overview
Description
3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the introduction of the ethylbutanamido and piperidinylsulfonyl groups. Common synthetic routes may include:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Ethylbutanamido Group: This can be achieved through an amide coupling reaction using ethylbutanoic acid and a coupling reagent such as EDCI or DCC.
Introduction of the Piperidinylsulfonyl Group: This step involves the reaction of a piperidine derivative with a sulfonyl chloride to form the piperidinylsulfonyl group, which is then attached to the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one .
Sildenafil Impurity A: 5-[2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one.
Uniqueness
3-(2-ETHYLBUTANAMIDO)-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-4-19(5-2)24(29)27-22-8-6-7-20(17-22)25(30)26-21-9-11-23(12-10-21)33(31,32)28-15-13-18(3)14-16-28/h6-12,17-19H,4-5,13-16H2,1-3H3,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNCVUIPDZKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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